molecular formula C13H19NO2 B1604251 N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine CAS No. 898289-40-2

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Cat. No. B1604251
M. Wt: 221.29 g/mol
InChI Key: BIMJTFGNKMMZOM-UHFFFAOYSA-N
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Description

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine, also known as THP-MBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which has been linked to a variety of physiological processes including neurotransmitter release, reward processing, and immune function. In

Scientific Research Applications

Catalysis and Synthesis

  • Tetra-methyl ammonium hydroxide has been utilized as a catalyst in the synthesis of various 4H-benzo[b]pyran derivatives through a one-pot three-component condensation, demonstrating the utility of related catalysts in synthesizing complex organic compounds under mild conditions (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Bioorganic and Medicinal Chemistry

  • The synthesis and characterization of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives were explored to improve specific biological functions of cytokinins used in plant micropropagation. These compounds were assessed in various bioassays to understand their cytokinin activity, providing insights into the potential agricultural applications of tetrahydropyran derivatives (Szüčová et al., 2009).

Antimicrobial and Herbicidal Activity

  • A series of N-benzylamine substituted pyrazine derivatives were synthesized, showing good antimycobacterial activity against Mycobacterium tuberculosis. These compounds highlight the importance of structural modifications in achieving desired biological activities and suggest potential applications in developing new antimicrobial agents (Janďourek et al., 2014).

Neuropharmacology

  • Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol revealed compounds with high affinity for serotonin and norepinephrine transporters, showing a stereospecific manner in their action. This research provides a foundation for developing new therapeutic agents targeting neurotransmitter systems (Zhang, Zhen, Reith, & Dutta, 2005).

properties

IUPAC Name

N-methyl-1-[4-(oxan-4-yloxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14-10-11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMJTFGNKMMZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640244
Record name N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

CAS RN

898289-40-2
Record name N-Methyl-4-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-{4-[(oxan-4-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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